2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one
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Overview
Description
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one is a chemical compound with the molecular formula C14H16N2O3 It is known for its unique structure, which includes a benzodioxin ring fused with a hydrazone moiety and a cyclohexanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylhydrazine with cyclohexane-1,2-dione under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of an acid catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring structure but lacks the hydrazone and cyclohexanone groups.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: Contains a similar benzodioxin moiety but has different substituents and functional groups.
Uniqueness
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one is unique due to its combination of a benzodioxin ring, hydrazone linkage, and cyclohexanone group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-12-4-2-1-3-11(12)16-15-10-5-6-13-14(9-10)19-8-7-18-13/h5-6,9,15H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVCSRYFQHVQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=NNC2=CC3=C(C=C2)OCCO3)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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